1,5-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1,5-DIMETHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the sulfonamide group: This step might involve the reaction of the pyrazole derivative with a sulfonyl chloride.
Attachment of the morpholino-phenylethyl group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents might include ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific biological target. For example:
Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing its normal function.
Receptor binding: It could interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the morpholino-phenylethyl group.
N-(2-Morpholinoethyl)-1H-pyrazole-4-sulfonamide: Lacks the phenyl group.
Uniqueness
1,5-DIMETHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of both the morpholino and phenylethyl groups, which might confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C17H24N4O3S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-morpholin-4-yl-2-phenylethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H24N4O3S/c1-14-17(13-18-20(14)2)25(22,23)19-12-16(15-6-4-3-5-7-15)21-8-10-24-11-9-21/h3-7,13,16,19H,8-12H2,1-2H3 |
InChI Key |
KITWKYJOVWMRIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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